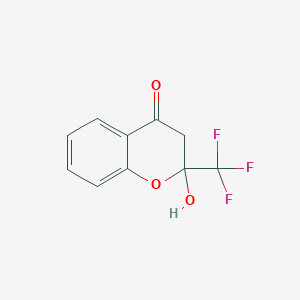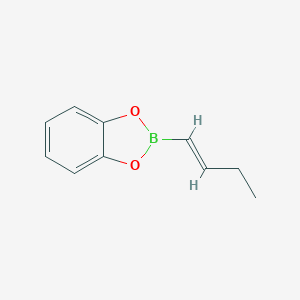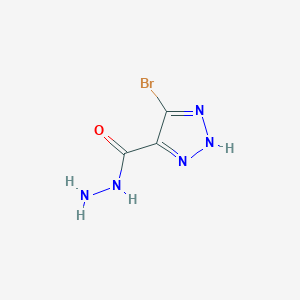![molecular formula C11H9N3S B188206 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol CAS No. 35359-27-4](/img/structure/B188206.png)
5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a chemical compound with the molecular formula C11H9N3S . It has a molecular weight of 215.28 g/mol . The IUPAC name for this compound is 5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution . The starting material for the synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives is 4-hydroxyquinolin-2(1H)-one .Molecular Structure Analysis
The molecular structure of 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol consists of a triazolo[4,3-a]quinoline core with a methyl group at the 5-position and a thiol group at the 1-position . The InChI code for this compound is 1S/C11H9N3S/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) .Chemical Reactions Analysis
The compound has been evaluated for its DNA intercalation activities as anticancer agents . The position and number of chlorine substitutions play a crucial role in modulating the potency of the compounds .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point range of 298-300°C . The compound has a topological polar surface area of 59.7 Ų .科学的研究の応用
Anticancer Activity
This compound has been studied for its potential as an anticancer agent due to its DNA intercalation activities. It has been designed and synthesized to evaluate against various cancer cell lines such as HepG2, HCT-116, and MCF-7 cells .
Antiviral Activity
Some derivatives of this compound have shown significant antiviral activities. For instance, certain [1,2,4]triazolo[4,3-a]quinoxalines compounds demonstrated a reduction in the number of plaques formed by viruses at certain concentrations .
Anti-inflammatory and Antioxidant Properties
Triazoloquinazoline derivatives have been reported to exhibit anti-inflammatory and antioxidant properties . These activities are crucial in the prevention of diseases caused by oxidative stress and inflammatory responses.
Antimicrobial Effects
The compound’s derivatives also possess antimicrobial properties which are essential in combating various bacterial infections .
Cardiovascular Research
In cardiovascular research, the compound has been found to enhance vascular permeability and promote the growth and differentiation of vascular endothelial cells . This can be pivotal in the treatment of vascular diseases.
Neuropharmacological Applications
Triazoloquinazoline derivatives have shown significant neuropharmacological activities such as anticonvulsant and antihypertensive effects . These properties make them potential candidates for the treatment of neurological disorders.
作用機序
Mode of Action:
- DNA Intercalation : Some related compounds in the [1,2,4]triazolo[4,3-a]quinoline family exhibit potent DNA intercalation activities. These interactions involve inserting the compound between DNA base pairs, potentially affecting DNA replication, transcription, and repair .
- Apoptosis Modulation : One derivative of this scaffold upregulated pro-apoptotic proteins (e.g., BAX) and downregulated pro-oncogenic cell survival proteins (e.g., Bcl-2), suggesting a role in apoptosis regulation .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, can influence the compound’s efficacy and stability.
Safety and Hazards
将来の方向性
The compound may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . Further hit-to-lead optimization studies could reveal that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
特性
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUPYSJUZGXREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351466 |
Source


|
| Record name | 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35359-27-4 |
Source


|
| Record name | 5-Methyl[1,2,4]triazolo[4,3-a]quinoline-1(2H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35359-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl[1,2,4]triazolo[4,3-a]quinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
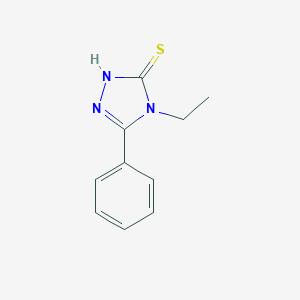

![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
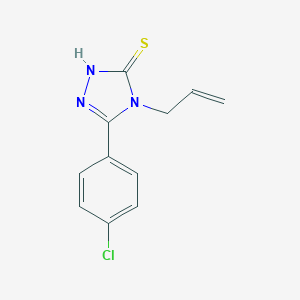
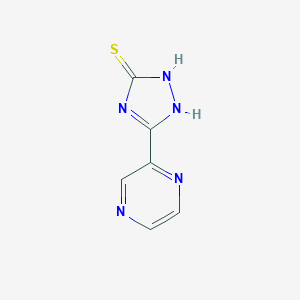
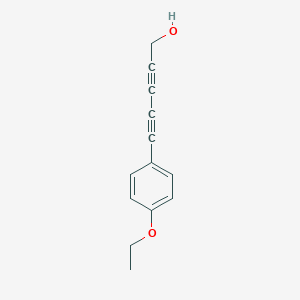
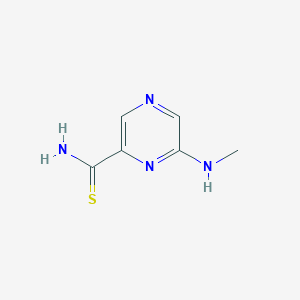
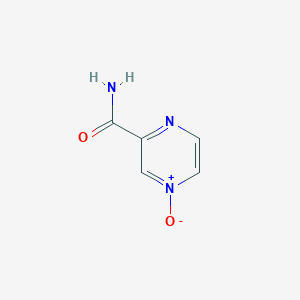

![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
